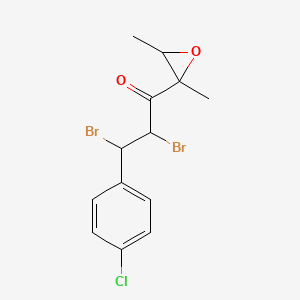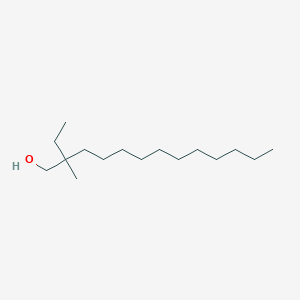
Tridecanol, 2-ethyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecanol, 2-ethyl-2-methyl-: is an organic compound with the molecular formula C16H34O . It is a branched-chain alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tridecanol, 2-ethyl-2-methyl- typically involves the reduction of corresponding ketones or aldehydes. One common method is the hydrogenation of 2-ethyl-2-methyltridecanone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of Tridecanol, 2-ethyl-2-methyl- often involves the catalytic hydrogenation of the corresponding ketone. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tridecanol, 2-ethyl-2-methyl- can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones
Reduction: Hydrocarbons
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
Chemistry: Tridecanol, 2-ethyl-2-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of surfactants, lubricants, and plasticizers .
Biology: In biological research, this compound is used to study the effects of branched-chain alcohols on cellular processes. It is also employed in the formulation of bioactive compounds for pharmaceutical applications .
Medicine: It is also investigated for its antimicrobial properties .
Industry: In the industrial sector, this compound is used as a solvent and as an additive in the production of cosmetics and personal care products. Its unique properties make it suitable for use in formulations requiring specific viscosity and solubility characteristics .
Wirkmechanismus
The mechanism of action of Tridecanol, 2-ethyl-2-methyl- involves its interaction with cellular membranes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
- 2-Tridecanol, 2-methyl-
- 2-Undecanol, 2-ethyl-2-methyl-
- 2-Nonanol, 2-ethyl-2-methyl-
Comparison: Tridecanol, 2-ethyl-2-methyl- is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and boiling point, making it suitable for applications requiring higher thermal stability .
Eigenschaften
CAS-Nummer |
921600-09-1 |
|---|---|
Molekularformel |
C16H34O |
Molekulargewicht |
242.44 g/mol |
IUPAC-Name |
2-ethyl-2-methyltridecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-4-6-7-8-9-10-11-12-13-14-16(3,5-2)15-17/h17H,4-15H2,1-3H3 |
InChI-Schlüssel |
RHGHBLSDPQFOTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C)(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


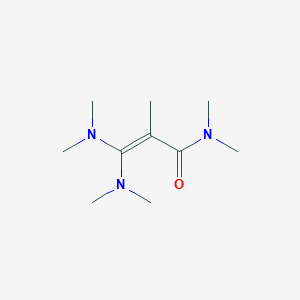
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
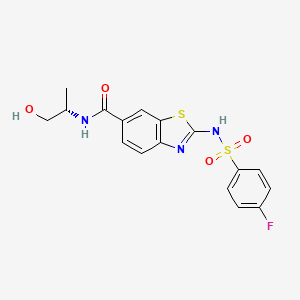
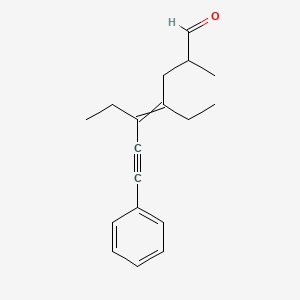
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)
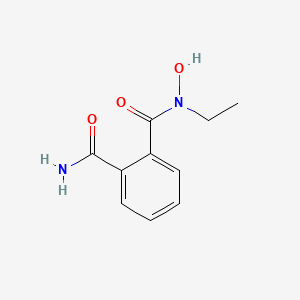
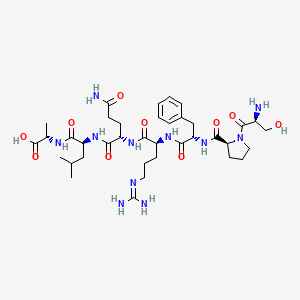
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
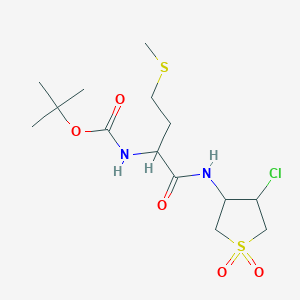
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
